(2R)-4,4-DIMETHYLPENTAN-2-OL

Stereochemistry Chiral Resolution Enantiomeric Purity

(2R)-4,4-Dimethylpentan-2-ol (CAS 83615-50-3) is an enantiopure chiral secondary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol. The compound contains a single stereogenic center at the C2 position, where the hydroxyl-bearing carbon adopts the (R)-absolute configuration and is flanked by a methyl group and a neopentyl (tert-butylmethyl) substituent.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 83615-50-3
Cat. No. B3194358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4,4-DIMETHYLPENTAN-2-OL
CAS83615-50-3
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCC(CC(C)(C)C)O
InChIInChI=1S/C7H16O/c1-6(8)5-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m1/s1
InChIKeyOIBKGNPMOMMSSI-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-4,4-DIMETHYLPENTAN-2-OL (CAS 83615-50-3): Chiral Secondary Alcohol Structural Baseline and Procurement Relevance


(2R)-4,4-Dimethylpentan-2-ol (CAS 83615-50-3) is an enantiopure chiral secondary alcohol with the molecular formula C7H16O and a molecular weight of 116.20 g/mol . The compound contains a single stereogenic center at the C2 position, where the hydroxyl-bearing carbon adopts the (R)-absolute configuration and is flanked by a methyl group and a neopentyl (tert-butylmethyl) substituent [1]. Its physicochemical profile includes a boiling point of 138.3±8.0 °C at 760 mmHg, a density of 0.8±0.1 g/cm³, and a calculated ACD/LogP of 1.92 . This compound is the (R)-enantiomer of the racemic mixture 4,4-dimethyl-2-pentanol (CAS 6144-93-0), which is commercially available as a 98% purity product from multiple vendors . The enantiopure (R)-form is typically supplied at a purity specification of ≥95% .

Why Generic 4,4-Dimethyl-2-pentanol Cannot Substitute for (2R)-4,4-Dimethylpentan-2-ol in Stereospecific Applications


Procurement of the racemic mixture (CAS 6144-93-0) or the (S)-enantiomer (CAS 61184-91-6) in place of the (R)-enantiomer (CAS 83615-50-3) introduces fundamental stereochemical incompatibility in applications requiring defined absolute configuration. The (2R) and (2S) enantiomers are non-superimposable mirror images [1] and, critically, exhibit opposite optical rotation signs—a property with direct analytical and regulatory implications [2]. Furthermore, in catalytic transformations such as dehydration over solid acid catalysts, the steric environment created by the neopentyl group adjacent to the chiral center dictates reaction pathway distribution: 4,4-dimethyl-2-pentanol undergoes primarily β-elimination, whereas its isomeric counterpart 2,2-dimethyl-3-pentanol yields only approximately 10% of the corresponding elimination product, with the remainder requiring methyl migration [3]. These stereochemical and regioisomeric distinctions render generic substitution scientifically invalid for applications where stereochemical identity governs downstream molecular recognition, spectroscopic properties, or mechanistic outcomes.

(2R)-4,4-Dimethylpentan-2-ol: Quantitative Differentiation Evidence Against Structural Analogs and Alternative Chiral Alcohols


Stereochemical Identity: (2R) Enantiomer CAS 83615-50-3 Versus (2S) Enantiomer CAS 61184-91-6

The (2R)-enantiomer (CAS 83615-50-3) and the (2S)-enantiomer (CAS 61184-91-6) are distinct chemical entities with opposite absolute configurations at the C2 stereogenic center. The (2R) configuration is defined by the priority order of substituents around the chiral carbon, resulting in a specific three-dimensional arrangement that is non-superimposable on its mirror image . In contrast to enantiomer pairs that may exhibit different biological activities, these two stereoisomers are chemically identical in achiral environments but are distinguishable by their interaction with plane-polarized light, producing optical rotations of equal magnitude but opposite sign [1]. The (R)-enantiomer is commercially specified as (R)-(-)-4,4-dimethyl-2-pentanol, indicating a negative specific rotation, though the precise magnitude requires empirical measurement under defined conditions (concentration, solvent, temperature, wavelength) .

Stereochemistry Chiral Resolution Enantiomeric Purity

Catalytic Dehydration Behavior: 4,4-Dimethyl-2-pentanol Versus Isomeric 2,2-Dimethyl-3-pentanol

In a comparative study of alcohol dehydration over aluminum and molybdenum oxide catalysts, 4,4-dimethyl-2-pentanol and its positional isomer 2,2-dimethyl-3-pentanol exhibited markedly divergent reaction pathway distributions [1]. 4,4-Dimethyl-2-pentanol undergoes dehydration predominantly via a β-elimination mechanism to yield the corresponding alkene product as the major pathway. In contrast, the isomeric 2,2-dimethyl-3-pentanol yields only approximately 10% of the analogous β-elimination product, with the remaining 90% of the reaction flux proceeding through a pathway requiring methyl migration [1]. This 90% differential in reaction outcome underscores that the position of the hydroxyl group relative to the gem-dimethyl-substituted carbon fundamentally alters the mechanistic landscape, a distinction that carries forward to the enantiopure (2R) form in stereospecific catalytic environments.

Catalysis Alcohol Dehydration Reaction Mechanism

Gas Chromatographic Retention Behavior: 4,4-Dimethyl-2-pentanol Kovats Retention Index on Carbowax Phase

4,4-Dimethyl-2-pentanol has a reported Kovats retention index of 1220 on a Carbowax (polyethylene glycol) capillary column under standardized gas chromatographic conditions [1]. This retention index value, determined using a Carbowax phase column (60 m length, 0.25 mm diameter, 0.5 μm film thickness) with helium carrier gas, serves as a reproducible analytical fingerprint that distinguishes this compound from structurally similar C7 alcohols and other volatile organic compounds [2]. The Kovats index provides a solvent-independent, column-standardized metric that enables unambiguous identification and differentiation from co-eluting or structurally related compounds in complex mixture analyses [1].

Gas Chromatography Retention Index Analytical Chemistry

Mass Spectrometric Fragmentation Profile: Distinctive Ionization Pattern for Structural Confirmation

The chemical ionization mass spectrum of 4,4-dimethyl-2-pentanol has been systematically characterized, providing a reproducible fragmentation fingerprint that serves as a definitive analytical identifier . The chemical ionization approach yields distinct ion patterns that differ from electron ionization spectra and provide enhanced molecular ion information. The branched neopentyl structure adjacent to the hydroxyl-bearing carbon generates characteristic fragment ions that differentiate this compound from linear or differently branched isomeric alcohols . This validated mass spectral profile is essential for confirming compound identity in synthetic product verification, impurity profiling, and analytical method validation.

Mass Spectrometry Chemical Ionization Structural Elucidation

Regioisomeric Comparison: 4,4-Dimethyl-2-pentanol Physical Property Distinction from 1,3,3-Trimethyl-1-butanol

4,4-Dimethyl-2-pentanol and its regioisomer 1,3,3-trimethyl-1-butanol share identical molecular formula (C7H16O) and molecular weight (116.20 g/mol) yet exhibit distinct physical property profiles due to the differential positioning of the hydroxyl group . 4,4-Dimethyl-2-pentanol has a reported boiling point of 137-137.5 °C at 736 mmHg and a density of 0.815 g/mL at 25 °C, with a refractive index (n20/D) of 1.418 . In contrast, 1,3,3-trimethyl-1-butanol (CAS 5340-40-3), where the hydroxyl group resides at the C1 position rather than C2, exhibits a higher refractive index range of 1.473-1.479 and a distinct density of 0.964-0.970 g/mL [1]. This divergence in key physical constants underscores that the hydroxyl position on the neopentyl-substituted carbon framework materially impacts bulk liquid properties—a critical consideration for applications where solvent compatibility, refractive index matching, or density-dependent formulation parameters are relevant.

Physical Chemistry Isomer Comparison Structure-Property Relationships

(2R)-4,4-Dimethylpentan-2-ol: Evidence-Backed Research and Industrial Application Scenarios


Chiral Building Block for Asymmetric Synthesis

As a single-enantiomer secondary alcohol with a defined (R)-absolute configuration, (2R)-4,4-dimethylpentan-2-ol serves as a chiral building block for the construction of stereochemically complex molecules. The neopentyl substituent adjacent to the hydroxyl-bearing stereocenter creates a sterically demanding environment that can influence stereochemical outcomes in subsequent transformations, including esterification to form chiral esters and conversion to chiral leaving groups for nucleophilic substitution reactions . The enantiopure nature of the compound (supplied at ≥95% purity ) ensures that stereochemical integrity is maintained throughout synthetic sequences—a requirement that cannot be met by the racemic mixture (CAS 6144-93-0) or the opposite enantiomer (CAS 61184-91-6).

Model Substrate for Catalytic Mechanistic Studies

The well-defined structure of 4,4-dimethyl-2-pentanol, featuring a neopentyl group adjacent to the secondary alcohol moiety, makes it a valuable model substrate for probing reaction mechanisms in heterogeneous catalysis. The comparative catalytic dehydration study demonstrating that this compound undergoes predominantly β-elimination while its positional isomer 2,2-dimethyl-3-pentanol relies heavily on methyl migration pathways [1] establishes the compound as a structurally sensitive probe for mapping catalyst active site geometry and acid-base properties. Procurement of the enantiopure (2R) form enables extension of these studies to chiral catalytic systems where stereochemical outcomes are of primary interest.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Development

The compound's validated Kovats retention index of 1220 on Carbowax GC phases [2] and its characterized chemical ionization mass spectrum establish (2R)-4,4-dimethylpentan-2-ol as a reliable analytical reference standard for gas chromatography-mass spectrometry (GC-MS) method development, retention time calibration, and compound identification in complex mixtures. The availability of enantiopure material further supports chiral chromatographic method development, where the (R)-enantiomer serves as a calibration standard for determining enantiomeric purity and for validating chiral stationary phase performance.

Physicochemical Property Reference in Neopentyl Alcohol Structure-Activity Studies

The compound's documented physical properties—including boiling point of 137-137.5 °C at 736 mmHg, density of 0.815 g/mL at 25 °C, and refractive index (n20/D) of 1.418 —provide a baseline for structure-property relationship studies within the neopentyl alcohol series. The significant property divergence from the regioisomer 1,3,3-trimethyl-1-butanol (density ~0.965 g/mL; n20/D ~1.476) [3] makes (2R)-4,4-dimethylpentan-2-ol a useful comparator for computational validation of physical property prediction models and for experimental studies correlating molecular structure with bulk phase behavior.

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